molecular formula C23H23BrN2O3S B3645429 N~2~-(4-bromophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3645429
M. Wt: 487.4 g/mol
InChI Key: OQPCIRPXPNHTDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of three different aromatic rings. These rings could potentially interact with each other through pi-stacking interactions, and the bromine atom on the 4-bromophenyl group could participate in halogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The amide group could be hydrolyzed under acidic or basic conditions to give a carboxylic acid and an amine. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the bromine atom on the 4-bromophenyl group could be replaced with other groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of aromatic rings would likely make it relatively nonpolar and insoluble in water, but soluble in organic solvents. The amide group could participate in hydrogen bonding, which could influence its solubility and boiling/melting points .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and work in a well-ventilated area. If the compound is new or not well-studied, additional precautions may be necessary due to unknown hazards .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows biological activity, it could be studied as a potential pharmaceutical. Alternatively, if it has interesting chemical reactivity, it could be used as a building block for the synthesis of other complex molecules .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O3S/c1-17(2)21-10-6-7-11-22(21)25-23(27)16-26(19-14-12-18(24)13-15-19)30(28,29)20-8-4-3-5-9-20/h3-15,17H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPCIRPXPNHTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(4-bromophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(4-bromophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(4-bromophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(4-bromophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(4-bromophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
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N~2~-(4-bromophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

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